Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23N3O7 and its molecular weight is 453.451. The purity is usually 95%.
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Scientific Research Applications
Transformations of Enaminones
A study discussed the synthesis of imidazolone derivatives through a one-pot process involving Michael addition and subsequent transformations. This methodology might be applicable to related compounds for generating diverse heterocyclic structures with potential pharmacological activities (Bezenšek et al., 2012).
Metabolite Synthesis
Another research focused on synthesizing metabolites of a specific quinoline derivative, highlighting methods that could be adapted for studying the metabolism and bioactive forms of structurally related compounds (Mizuno et al., 2006).
Bridged-ring Nitrogen Compounds
The synthesis of bridged 3-benzazepine derivatives as dopamine analogues was explored, demonstrating the potential of such compounds in neuropharmacology and as tools for studying neurotransmitter systems (Gentles et al., 1991).
Novel Synthesis Methods
Research on the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates via a four-component reaction showcases innovative approaches to constructing complex molecules, which could be relevant for synthesizing and studying the chemical (Gein et al., 2014).
Antimicrobial Quinazolines
A study on the synthesis and characterization of new quinazolines with potential antimicrobial properties illustrates the broader pharmaceutical relevance of nitrogen-containing heterocycles, which could extend to the compound of interest (Desai et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7/c1-4-32-23(29)22-19(13-21(28)26(25-22)16-8-6-5-7-9-16)33-14-20(27)24-15-10-11-17(30-2)18(12-15)31-3/h5-13H,4,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIQZNQSMGCMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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